molecular formula C5H8N2O4 B1219017 N-formimidoyl-L-aspartic acid

N-formimidoyl-L-aspartic acid

Cat. No.: B1219017
M. Wt: 160.13 g/mol
InChI Key: XTPIFIMCFHNJOH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Acid Metabolism Pathways

The story of N-formimidoyl-L-aspartic acid is intrinsically linked to the metabolism of its parent molecule, L-aspartic acid, and the degradation pathways of other amino acids like histidine.

L-aspartic acid is a non-essential amino acid in humans, meaning it can be synthesized from intermediates of central metabolic pathways. wikipedia.orghmdb.ca It is most commonly produced through the transamination of oxaloacetate, a key component of the citric acid cycle. wikipedia.orghmdb.ca This positions L-aspartic acid at a critical metabolic crossroads, linking carbohydrate and amino acid metabolism. researchgate.net

Beyond its role as a building block for proteins, L-aspartic acid participates in several vital biochemical processes. wikipedia.orgnih.gov It is a metabolite in the urea (B33335) cycle, contributes to gluconeogenesis, and plays a role in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria. wikipedia.orgnih.govwikidoc.org Furthermore, it serves as a precursor for the synthesis of other amino acids, including the essential amino acids lysine, threonine, and methionine in plants and microorganisms. researchgate.netresearchgate.net In the brain, its conjugate base, aspartate, functions as an excitatory neurotransmitter. nih.govwikidoc.orgdrugbank.com

The conversion of L-aspartic acid to its various derivatives is a testament to its metabolic versatility. One such derivative is L-aspartate-4-semialdehyde, a key intermediate in the aspartate pathway in bacteria and plants, which leads to the synthesis of lysine, methionine, and threonine. wikipedia.org

This compound appears as an intermediate in the degradation of L-histidine in some organisms. The breakdown of histidine can proceed through several pathways. nih.gov One such pathway involves the conversion of L-histidine to N-formimino-L-glutamate (FIGLU). nih.govwikipedia.orgumaryland.edu In some bacteria, the degradation of N-formimino-L-glutamate involves its conversion to L-glutamate. frontiersin.org

While the primary pathway for histidine degradation in many organisms leads to glutamate (B1630785), alternative routes exist. The enzymatic conversion of imidazoleacetic acid, another histidine metabolite, can lead to the formation of formylaspartic acid, with N-formimino-L-aspartic acid as an intermediate. acs.org Specifically, the enzyme imidazolone-5-propionate hydrolase catalyzes the cleavage of the carbon-nitrogen bond in imidazolone-5-propanoate to produce N-formimidoyl-L-glutamate, which is a key step in the universal histidine degradation pathway. uniprot.orgexpasy.org In some bacteria, like Pseudomonas aeruginosa, there are competing pathways for the breakdown of N-formimino-L-glutamate. uniprot.org One pathway involves a two-step degradation to ammonia (B1221849), formate (B1220265), and L-glutamate, while another involves the direct hydrolysis to formamide (B127407) and L-glutamate. uniprot.org The enzyme N-formimino-L-glutamate iminohydrolase (HutF) from P. aeruginosa specifically catalyzes the deimination of N-formimino-L-glutamate to N-formyl-L-glutamate and ammonia. rhea-db.orgacs.org

Historical Milestones in the Biochemical Characterization of this compound

The identification and characterization of this compound and related compounds have been pivotal in understanding folate metabolism and certain enzymatic reactions.

Early research into amino acid catabolism led to the discovery of key enzymes and intermediates. Studies on the degradation of histidine were particularly revealing. The "FIGLU test," which measures the urinary excretion of N-formiminoglutamic acid, was developed as an indicator of folate or vitamin B12 deficiency. oxfordreference.comnih.gov This test is based on the principle that the complete breakdown of histidine requires these vitamins, and in their absence, FIGLU accumulates. oxfordreference.comhealthmatters.io The history of the FIGLU test dates back to the 1960s when it was observed that women who had given birth to children with neural tube defects often had abnormal FIGLU excretion, suggesting impaired folate status. oup.com

In the context of enzymatic studies, research on Pseudomonas species identified N-formyl-L-glutamate amidohydrolase (FGase), an enzyme that degrades N-formyl-L-glutamate to glutamate and formate. asm.org Interestingly, N-formyl-L-aspartate was found to be a competitive inhibitor of this enzyme. asm.org Further research into the histidine degradation pathway in Pseudomonas aeruginosa led to the characterization of N-formimino-L-glutamate iminohydrolase (HutF). acs.org Crystallographic studies of this enzyme revealed that N-formimino-L-aspartate can act as an inhibitor, binding to the active site. acs.orgresearchgate.net These structural studies provided detailed insights into the molecular interactions between the enzyme and its inhibitors. acs.org

Contemporary Academic Relevance of this compound Research

Current research continues to explore the enzymes involved in the metabolism of N-formimidoyl derivatives of amino acids. The study of enzymes like N-formimino-L-glutamate iminohydrolase from various organisms provides valuable information on enzyme structure, function, and catalytic mechanisms. rhea-db.orgacs.org The ability of this compound to act as an inhibitor for some of these enzymes makes it a useful tool for biochemical and structural biology studies. acs.orgresearchgate.net Understanding these pathways and the enzymes that catalyze them has implications for microbiology, enzymology, and the development of potential therapeutic agents that target microbial metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(2S)-2-(aminomethylideneamino)butanedioic acid

InChI

InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

XTPIFIMCFHNJOH-VKHMYHEASA-N

SMILES

C(C(C(=O)O)N=CN)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N=CN)C(=O)O

Canonical SMILES

C(C(C(=O)O)N=CN)C(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Transformations of N Formimidoyl L Aspartic Acid

Enzymatic Pathways Leading to N-Formimidoyl-L-Aspartic Acid Formation

This compound emerges as a significant intermediate in specific metabolic pathways, most notably linked to the breakdown of the amino acid L-histidine in certain organisms. Its formation is a result of precise enzymatic reactions that transfer a formimino group to L-aspartate.

Linkage to L-Histidine Catabolism

The catabolism of L-histidine is a multi-step process that ultimately converts the amino acid into glutamate (B1630785). themedicalbiochemistrypage.orgnih.gov In some bacterial pathways, this process involves the generation of N-formimidoyl-L-glutamate (FIGLU). themedicalbiochemistrypage.orgnih.gov The formimino group from FIGLU can then be transferred to tetrahydrofolate (THF), a key carrier of one-carbon units in metabolism. themedicalbiochemistrypage.orgnih.gov

While the primary route of histidine breakdown leads to glutamate, an alternative pathway involving this compound has been identified. This pathway is particularly relevant in the context of the enzymatic conversion of imidazoleacetic acid, a related compound in histidine metabolism. qmul.ac.uk Research has shown that N-formimino-L-aspartic acid acts as an intermediate in the enzymatic conversion of imidazoleacetic acid to formylaspartic acid. qmul.ac.ukwikipedia.org This positions the formation of this compound as a branch point or alternative route within the broader scope of histidine degradation in certain microorganisms. wikipedia.org

Specificity of Formimino Group Transfer Reactions

The synthesis of this compound is contingent on enzymatic reactions that specifically catalyze the transfer of a formimino group. While the direct enzymatic synthesis from L-aspartic acid is a known method, the more metabolically significant route involves the transfer from a donor molecule like N-formimidoyl-L-glutamate. evitachem.com

This transfer is analogous to the reaction catalyzed by formimidoyltransferase cyclodeaminase in the main histidine catabolic pathway, which transfers the formimino group from FIGLU to tetrahydrofolate. nih.gov The specificity of the transferase enzyme dictates which acceptor molecule—be it tetrahydrofolate or L-aspartate—receives the formimino group. The existence of a pathway that forms this compound suggests the presence of a specific formiminotransferase that utilizes L-aspartate as a substrate.

Catabolic Pathways and Enzymatic Degradation of this compound

The breakdown of this compound is a critical step that channels its constituent parts back into central metabolism. This process is primarily facilitated by a specific hydrolase enzyme.

Role of Formimidoylaspartate Deiminase (EC 3.5.3.5)

The principal enzyme responsible for the degradation of N-formimidoyl-L-aspartate is formimidoylaspartate deiminase, classified under EC number 3.5.3.5. qmul.ac.ukenzyme-database.orgqmul.ac.uk This enzyme is also known as formiminoaspartate deiminase. qmul.ac.ukwikipedia.org It belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amidines. wikipedia.org

Formimidoylaspartate deiminase catalyzes the hydrolysis of N-formimidoyl-L-aspartate, using a water molecule to cleave the formimino group. qmul.ac.ukwikipedia.org The reaction yields two products: N-formyl-L-aspartate and ammonia (B1221849). qmul.ac.ukwikipedia.orgbrenda-enzymes.org The systematic name for this enzyme is N-formimidoyl-L-aspartate iminohydrolase. qmul.ac.ukwikipedia.org

Characterization of N-Formyl-L-Aspartate as a Key Product

The enzymatic action of formimidoylaspartate deiminase directly produces N-formyl-L-aspartate. qmul.ac.ukwikipedia.org This compound is an N-formyl derivative of L-aspartic acid and has been identified as a key intermediate in this metabolic sequence. qmul.ac.ukebi.ac.uk N-formyl-L-aspartate has been found in various organisms, from bacteria to humans, and is recognized as a metabolite. ebi.ac.ukhmdb.ca Recent research has also identified N-formyl-L-aspartate as a potential chemoattractant for sperm in rats. nih.gov

Subsequent Metabolic Fate of N-Formyl-L-Aspartate

N-formyl-L-aspartate is further metabolized by the enzyme formylaspartate deformylase (EC 3.5.1.8). wikipedia.org This enzyme, also known as formylaspartic formylase, is a hydrolase that acts on the carbon-nitrogen bond in linear amides. wikipedia.org

Formylaspartate deformylase catalyzes the hydrolysis of N-formyl-L-aspartate, yielding formate (B1220265) and L-aspartate. wikipedia.org L-aspartate is a proteinogenic amino acid that can be readily integrated into central metabolic pathways, such as the citric acid cycle, through transamination to oxaloacetate. wikipedia.org Formate can enter one-carbon metabolism. This final step completes the degradation of the formimino group and the aspartate backbone, allowing the cell to recycle these components.

Interactive Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

EnzymeEC NumberReaction CatalyzedSubstratesProducts
Formimidoylaspartate Deiminase3.5.3.5Hydrolysis of the formimino groupN-formimidoyl-L-aspartate, H₂ON-formyl-L-aspartate, NH₃
Formylaspartate Deformylase3.5.1.8Hydrolysis of the formyl groupN-formyl-L-aspartate, H₂OL-aspartate, Formate

Comparative Metabolic Flux Analysis of this compound Across Diverse Biological Systems

This compound, an N-formimidoyl derivative of L-aspartic acid, is a molecule of interest in biochemical pathways, particularly noted for its role as a metabolite in microbial systems. evitachem.comnih.govebi.ac.uk Its formation and subsequent transformation are indicative of specific enzymatic activities within these organisms. Understanding the metabolic flux of this compound across different biological systems provides insight into the diverse strategies employed by organisms for the assimilation and degradation of nitrogen-containing compounds.

Incidence as a Bacterial Xenobiotic Metabolite

This compound has been identified as a bacterial xenobiotic metabolite. evitachem.comnih.govebi.ac.uk This classification suggests that the compound is produced by bacteria through the metabolic processing of foreign substances (xenobiotics). The biosynthesis likely involves the enzymatic modification of L-aspartic acid, a common non-essential amino acid. evitachem.comwikipedia.orgmdpi.com One proposed method for its formation is the enzymatic reaction between L-aspartic acid and a formimidoyl group donor, a process that can be facilitated by specific enzymes in a controlled pH and temperature environment. evitachem.com

The presence of this compound in bacterial systems points to metabolic pathways capable of handling formimidoyl-containing compounds. These pathways are crucial for the utilization of various nitrogenous sources. For instance, the degradation of histidine in some bacteria proceeds through the formation of N-formimidoyl-L-glutamate, a structurally similar compound. uniprot.orgbrenda-enzymes.org This parallel suggests that the machinery to process such molecules is present in the microbial world.

PropertyValueSource
Chemical Formula C5H8N2O4 nih.gov
Metabolic Role Bacterial Xenobiotic Metabolite evitachem.comnih.govebi.ac.uk
Precursor L-Aspartic Acid evitachem.com

Variations in Metabolic Pathways in Different Organisms

The metabolic pathways involving this compound can vary among different organisms, reflecting their unique enzymatic capabilities and environmental niches. While direct comparative metabolic flux analysis data for this specific compound is not extensively documented, inferences can be drawn from the metabolism of analogous compounds and the enzymes that process them.

A key enzyme family in the metabolism of formimidoyl compounds is the formimidoyltransferase family. wikipedia.orgexpasy.org For example, formimidoyltransferase cyclodeaminase is a bifunctional enzyme that plays a role in the histidine degradation pathway by transferring a formimino group from N-formiminoglutamate to tetrahydrofolate. wikipedia.orgmedlineplus.gov It is plausible that a similar formimidoyltransferase could act on this compound, either in its biosynthesis or degradation.

In some microorganisms, such as Pseudomonas aeruginosa, there are competing pathways for the degradation of N-formimino-L-glutamate. uniprot.org One pathway involves a two-step degradation to ammonia, formate, and L-glutamate, while another involves the direct hydrolysis to formamide (B127407) and L-glutamate catalyzed by formimidoylglutamase. uniprot.org The existence of such variations for a closely related molecule suggests that the metabolic fate of this compound could also differ significantly between bacterial species. Some organisms might possess enzymes to hydrolyze the formimidoyl group, releasing L-aspartic acid and a one-carbon unit, while others may utilize different enzymatic strategies.

The study of enzymes like imidazolonepropionase, which catalyzes the formation of N-formimidoyl-L-glutamate from 4-imidazolone-5-propanoate in the histidine degradation pathway, further highlights the enzymatic diversity in handling such compounds. uniprot.org The presence or absence of specific hydrolases, transferases, or lyases would dictate the metabolic flux and the ultimate fate of this compound within a given organism.

Enzyme Family/PathwayRelated CompoundPotential Role in this compound MetabolismOrganism Example(s)
Formimidoyltransferase N-Formimidoyl-L-GlutamateTransfer of the formimidoyl group for biosynthesis or degradation.Various bacteria and eukaryotes
Formimidoylglutamase (Hydrolase) N-Formimidoyl-L-GlutamateDirect hydrolysis to L-aspartate and formamide.Pseudomonas aeruginosa
Imidazolonepropionase N-Formimidoyl-L-GlutamatePotential involvement in a yet-to-be-characterized degradation pathway.Geobacillus thermodenitrificans

Enzymological Investigations of N Formimidoyl L Aspartic Acid Interconversion

Detailed Characterization of Formimidoylaspartate Deiminase (EC 3.5.3.5)

Formimidoylaspartate deiminase, systematically named N-formimidoyl-L-aspartate iminohydrolase, is a member of the hydrolase family. wikipedia.org Specifically, it acts on carbon-nitrogen bonds, other than peptide bonds, in linear amidines. wikipedia.orgebi.ac.uk This enzyme catalyzes the chemical reaction where N-formimidoyl-L-aspartate and water are converted into N-formyl-L-aspartate and ammonia (B1221849). wikipedia.org

Protein Structure-Function Relationships

Formimidoylaspartate deiminase belongs to a superfamily of enzymes that modify the guanidino-group. nih.gov While specific structural data for formimidoylaspartate deiminase is limited, extensive research on homologous enzymes, such as arginine deiminase (ADI), provides significant insights into its structure-function relationship. These enzymes typically feature a catalytic triad (B1167595), often composed of Cysteine, Histidine, and an acidic residue like Glutamate (B1630785) or Aspartate, located within a buried active site. nih.govunm.edu

In the related enzyme, arginine deiminase from Mycoplasma arginini, the catalytic triad consists of Cys398, His269, and Glu213. nih.gov The structure of ADI from Mycoplasma penetrans in its apo-form reveals an "open" conformation of the active site, suggesting that significant conformational changes occur upon substrate binding. plos.org This flexibility is likely a key aspect of its function, allowing for the precise positioning of the substrate for catalysis. Many enzymes in this family, including peptidylarginine deiminases (PADs), exist as dimers, which can be crucial for their activity and substrate recognition. rcsb.orgnih.gov However, some, like PAD1, are monomeric due to structural features like an elongated N-terminal loop that prevents dimerization. rcsb.orgnih.gov This variation in quaternary structure highlights the diverse strategies employed by these enzymes to achieve their specific functions. The active site is typically located at the center of the enzyme's structure, forming a compact and buried pocket for substrate binding. plos.org

Kinetic Parameters and Mechanistic Catalysis

The catalytic mechanism of formimidoylaspartate deiminase involves the hydrolysis of the formimidoyl group. While specific kinetic parameters for formimidoylaspartate deiminase are not extensively documented in the provided results, the mechanism can be inferred from studies on related deiminases, such as arginine deiminase (ADI) and peptidylarginine deiminases (PADs). The reaction is a hydrolytic deimination, producing ammonia. nih.gov

The catalytic process is thought to proceed via a covalent intermediate. unm.edunih.gov A key cysteine residue in the active site acts as a nucleophile, attacking the carbon of the guanidinium (B1211019) or amidine group of the substrate. unm.edunih.gov This leads to the formation of a tetrahedral intermediate and the displacement of ammonia. nih.govunm.edu Subsequent hydrolysis of this covalent intermediate by a water molecule releases the product and regenerates the free enzyme. nih.gov In ADI, this involves a Cys-His-Glu catalytic triad. nih.gov The reaction catalyzed by formimidoylaspartate deiminase is considered physiologically irreversible. brenda-enzymes.org

Studies on PAD4, a related enzyme, have determined Km values for various substrates to be in the high micromolar to low millimolar range, with kcat values ranging from 2.8 to 6.6 s⁻¹. nih.gov These values provide a general reference for the kinetic efficiency of this class of enzymes. The pH rate profiles for PAD enzymes indicate that specific ionizable groups in the active site are critical for catalysis. nih.gov

Table 1: General Kinetic Parameters for Related Deiminase Enzymes

Enzyme Substrate Km kcat kcat/Km
PAD4 Histone H4-based peptides µM to mM range 2.8 - 6.6 s⁻¹ N/A
PAD4 Benzoylated Arginine derivatives µM to mM range 2.8 - 6.6 s⁻¹ N/A
PAD3 (G374R mutant) BAA 17.5 ± 6.4 mM 2.1 ± 0.6 s⁻¹ 120 M⁻¹ s⁻¹
PAD3 (G374R mutant) BAEE N/A N/A 13.8 M⁻¹ s⁻¹
Arginine Deiminase L-arginine 140 ± 20 µM 6.3 ± 0.2 s⁻¹ N/A

This table presents data from related enzymes to provide a general context for the kinetic properties of deiminases. Specific values for Formimidoylaspartate Deiminase are not available in the search results. Data sourced from unm.edunih.govnih.gov.

Identification and Role of Enzyme Cofactors

The activity of many deiminases is dependent on the presence of metal ions, which act as essential cofactors. Peptidylarginine deiminases (PADs), for instance, are calcium-dependent enzymes. nih.govnih.govnih.gov The binding of Ca²⁺ ions is crucial for inducing the conformational changes necessary for catalytic activity. nih.gov In PAD4, calcium activation shows positive cooperativity. nih.gov The number of calcium binding sites can vary between different PAD isozymes. nih.gov For example, PAD1 has four, PAD2 has six, and PAD3 and PAD4 have five Ca²⁺ binding sites. nih.gov This differential requirement for calcium suggests a mechanism for the specific regulation of each isozyme's activity based on local calcium concentrations. nih.gov

Regulation of Formimidoylaspartate Deiminase Activity and Gene Expression

The cellular activity of formimidoylaspartate deiminase is tightly controlled at both the genetic and protein levels to ensure proper metabolic function.

Transcriptional and Translational Control Mechanisms

The expression of genes encoding deiminases is regulated by various transcription factors. For example, the expression of the human PADI2 gene, which encodes a peptidylarginine deiminase, is controlled by the transcription factors Sp1 and Sp3. nih.gov The promoter region of the PADI2 gene is GC-rich and lacks typical TATA and CAAT boxes, and its minimal promoter activity is dependent on Sp1/Sp3 binding sites. nih.gov This suggests that the cooperation between Sp1 and Sp3 provides a mechanism for controlling the transcription of PADI2. nih.gov In another example, peptidylarginine deiminase 4 (PAD4) can act as a transcriptional corepressor for p53 target genes. nih.gov PAD4 is recruited to the promoter of the p21 gene in a p53-dependent manner, where it can influence gene expression through histone modification. nih.gov

Allosteric Modulation and Post-Translational Modifications

Allosteric regulation provides a rapid mechanism for controlling enzyme activity. In some deiminases, the binding of effector molecules to sites other than the active site can modulate their catalytic function. For instance, some inhibitors of peptidylarginine deiminases (PADs) function through an allosteric mechanism. nih.govnih.gov These inhibitors can bind to a pocket that stabilizes a catalytically inactive conformation of the enzyme. nih.gov Calcium ions can also be considered allosteric activators for PAD enzymes, as their binding to sites distinct from the active site induces a conformational change that is necessary for catalysis. nih.govnih.gov

Post-translational modifications (PTMs) are another critical layer of regulation for deiminase activity. tocris.comptgcn.com These modifications, which occur after the protein has been synthesized, can include phosphorylation, acetylation, methylation, and citrullination. tocris.comresearchgate.net Citrullination, the conversion of arginine to citrulline, is a PTM catalyzed by PAD enzymes themselves and can affect protein function and gene regulation. researchgate.netnih.gov For instance, citrullination of histones by PAD4 can prevent their methylation and lead to the repression of transcription. uniprot.org Phosphorylation is another common PTM that can regulate the activity of various enzymes by causing conformational changes. ptgcn.comnih.gov These modifications can alter an enzyme's catalytic efficiency, its interaction with other proteins, or its subcellular localization. ptgcn.com

Table 2: Chemical Compounds Mentioned

Compound Name
N-formimidoyl-L-aspartic acid
Formimidoylaspartate
N-formyl-L-aspartate
Ammonia
Arginine
Citrulline
Calcium
Ornithine
Carbamoyl phosphate
BAA (Nα-Benzoyl-L-arginine amide)
BAEE (Nα-Benzoyl-L-arginine ethyl ester)
Sp1
Sp3
p53

Enzymes Involved in Precursor and Downstream Product Metabolism

The metabolic pathway involving this compound is intrinsically linked to the catabolism of histidine. Enzymes acting on its precursor and downstream products are central to the complete breakdown of the imidazole (B134444) ring of histidine.

Relationship with Histidine Ammonia-Lyase (EC 4.3.1.3)

Histidine ammonia-lyase (HAL), also known as histidase, is a key enzyme in the degradation pathway of L-histidine. expasy.orgqmul.ac.uk It catalyzes the initial, non-oxidative deamination of L-histidine to produce urocanic acid and ammonia. qmul.ac.ukebi.ac.uk This reaction is the first step in a pathway that ultimately leads to the formation of N-formimidoyl-L-glutamate. ebi.ac.ukthemedicalbiochemistrypage.org

While HAL does not directly interact with this compound, its action is a prerequisite for the metabolic context in which this compound appears. The product of the HAL-catalyzed reaction, urocanate, is further metabolized through a series of enzymatic steps. In some organisms, particularly certain bacteria like Pseudomonas, the degradation of imidazole derivatives, which are structurally related to the histidine breakdown products, leads to the formation of this compound. nih.govnih.gov Therefore, the activity of histidine ammonia-lyase initiates the catabolic sequence that provides the molecular framework later modified to yield this compound.

Histidine ammonia-lyase belongs to the aromatic amino acid lyase family. expasy.orgebi.ac.uk A notable feature of this enzyme is the presence of a unique cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme's active site. qmul.ac.ukebi.ac.ukgenome.jp

Table 1: Characteristics of Histidine Ammonia-Lyase (EC 4.3.1.3)

FeatureDescription
Accepted Name Histidine ammonia-lyase
Systematic Name L-histidine ammonia-lyase (urocanate-forming)
Other Names Histidase, Histidinase, Histidine α-deaminase
EC Number 4.3.1.3
Reaction L-histidine ⇌ trans-urocanate + NH₃
Cofactor 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO)
Metabolic Pathway Histidine metabolism

Enzymatic Conversion of Imidazoleacetic Acid to Formylaspartic Acid

The direct enzymatic pathway involving this compound has been elucidated through studies on the degradation of imidazoleacetic acid, a related imidazole compound. In this pathway, this compound serves as a crucial intermediate. nih.govacs.org

Research has demonstrated that in certain bacteria, such as Pseudomonas, imidazoleacetic acid is converted to N-formyl-L-aspartic acid. nih.gov This conversion is not a single step but a sequence of reactions where this compound is an isolatable intermediate. nih.govebi.ac.uk

The process involves two key enzymatic steps:

Formation of this compound: An enzyme, likely an oxidase or a related enzyme, facilitates the oxidative cleavage of the imidazole ring of a precursor derived from imidazoleacetic acid, which then reacts with L-aspartic acid to form this compound.

Deimination to N-formyl-L-aspartic acid: The newly formed this compound is then a substrate for the enzyme formimidoylaspartate deiminase (EC 3.5.3.5). wikipedia.orgqmul.ac.uk This hydrolase catalyzes the removal of the formimidoyl group's imine nitrogen as ammonia, resulting in the formation of N-formyl-L-aspartate. wikipedia.orgqmul.ac.uk

The reaction catalyzed by formimidoylaspartate deiminase is as follows: N-formimidoyl-L-aspartate + H₂O ⇌ N-formyl-L-aspartate + NH₃ wikipedia.orgqmul.ac.uk

This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds, specifically in linear amidines. wikipedia.org The systematic name for this enzyme class is N-formimidoyl-L-aspartate iminohydrolase. wikipedia.orgqmul.ac.uk

Table 2: Key Enzymes in the Imidazoleacetic Acid to Formylaspartic Acid Conversion

EnzymeEC NumberSubstrate(s)Product(s)
Formimidoylaspartate deiminase3.5.3.5N-formimidoyl-L-aspartate, H₂ON-formyl-L-aspartate, NH₃

This enzymatic sequence highlights the role of this compound as a transient but essential molecule in the metabolic breakdown of imidazole compounds.

Advanced Research Methodologies for N Formimidoyl L Aspartic Acid Analysis

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for isolating and quantifying N-formimidoyl-L-aspartic acid. The polarity of this amino acid derivative presents analytical challenges, often requiring specialized column chemistries and mobile phases for effective separation. thermofisher.com

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the analysis of amino acids and their derivatives. Due to the lack of a strong native chromophore in many amino acids, detection often relies on pre- or post-column derivatization or the use of specialized detectors. thermofisher.comnih.gov For compounds like this compound, ion-pair chromatography is a common strategy, where a volatile ion-pairing reagent such as perfluoropentanoic acid (NFPA) or trifluoroacetic acid (TFA) is added to the mobile phase to improve retention on C18 columns. thermofisher.com

Detection can be accomplished using several methods. Ultraviolet (UV) detection is possible, though often at low wavelengths, which can suffer from low sensitivity and interference. chromatographyonline.com To enhance sensitivity, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be employed, which renders the analyte highly fluorescent or strongly UV-absorbent. nih.gov Alternatively, a Charged Aerosol Detector (CAD) can be used in tandem with a UV detector. thermofisher.com CAD offers near-universal detection for non-volatile analytes and provides a response that is more uniform and independent of the analyte's chemical structure compared to UV detection, making it suitable for quantifying impurities alongside the main compound. thermofisher.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve significantly faster analysis times and superior chromatographic resolution compared to traditional HPLC. chromatographyonline.comlcms.cz This enhancement is particularly beneficial for resolving structurally similar amino acids and their derivatives in complex samples like brain tissue homogenates or plasma. lcms.cznih.gov UHPLC methods can reduce analysis times from over 20 minutes to under 10 minutes while maintaining or even improving separation efficiency. chromatographyonline.comlcms.cz The increased peak sharpness (lower dispersion) in UHPLC also leads to enhanced sensitivity, with detection limits often in the low nanogram range. chromatographyonline.com For polar analytes like aspartic acid and its derivatives, UHPLC is often paired with hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase chromatography for effective retention and separation. chromatographyonline.comlcms.cz

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the definitive identification and trace-level quantification of this compound. Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QQ) instrument, provides exceptional specificity and sensitivity. nih.gov In a typical LC-MS/MS analysis, the this compound molecule is first ionized, commonly using electrospray ionization (ESI) in negative mode, to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 159. nih.gov This precursor ion is then isolated and fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. The specific fragmentation pattern serves as a structural fingerprint for the compound.

Detailed fragmentation data for this compound has been documented. nih.gov The fragmentation of the precursor ion yields characteristic product ions that are used for identification and quantification in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

Table 1: LC-ESI-MS/MS Fragmentation Data for this compound nih.gov
ParameterValueDescription
Instrument TypeLC-ESI-QQLiquid Chromatography - Electrospray Ionization - Triple Quadrupole
Ionization ModeNegativeDetects negatively charged ions.
Precursor Ion [M-H]⁻ (m/z)159The deprotonated molecular ion selected for fragmentation.
Collision Energy10 VEnergy used for initial fragmentation.
Major Product Ions (m/z)115.1Characteristic fragments used for identification and quantification.
141.2
Collision Energy20 VIncreased energy to induce further fragmentation.
Major Product Ions (m/z)115.1The fragmentation pattern changes with collision energy, providing more structural information.
97.1

Spectroscopic Approaches in Biochemical Studies of this compound

Spectroscopic methods provide insight into the molecular structure, conformation, and electronic properties of molecules.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for studying the conformational structure of amino acids. pmf.unsa.ba While specific studies on this compound are not widely published, extensive research on the parent molecule, L-aspartic acid, provides a strong foundation for interpretation. pmf.unsa.baresearchgate.net These studies, often supported by Density Functional Theory (DFT) calculations, allow for the precise assignment of vibrational bands to specific molecular motions, such as the stretching and bending of C=O, C-O, N-H, and C-H bonds. pmf.unsa.barsc.org

Analysis of L-aspartic acid spectra reveals that it predominantly exists in a zwitterionic form in the solid state, which significantly influences its vibrational modes. pmf.unsa.ba For instance, the characteristic bands of the protonated amino group (NH3+) appear in specific regions, such as the asymmetrical bending around 1509 cm⁻¹. pmf.unsa.ba The introduction of the N-formimidoyl group (–N=CH–NH–) would be expected to introduce new characteristic bands and shift existing ones, particularly those associated with the N-H and C=N vibrations, providing a means to study its conformation and interactions.

Table 2: Selected Vibrational Modes of L-Aspartic Acid (Zwitterionic Form) pmf.unsa.ba
Wavenumber (cm⁻¹)Vibrational AssignmentSpectroscopy TypeSignificance
~1509NH₃⁺ asymmetric bendingIRCharacteristic of the protonated amino group in the zwitterion.
~1414COO⁻ symmetric stretchingIR / RamanIndicates the deprotonated carboxylate group. researchgate.net
989 - 1247NH₃⁺ rocking modesIR / RamanComplex modes coupled with other skeletal vibrations.
~939OH out-of-plane bendingRamanAssociated with the carboxylic acid group, indicating intermolecular hydrogen bonding.

Isotopic Tracing and Metabolic Flux Analysis for Pathway Elucidation

Isotopic tracing is an indispensable tool for mapping metabolic pathways and quantifying the rate of metabolic reactions, a field known as Metabolic Flux Analysis (MFA). nih.gov This approach involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and tracking their incorporation into various metabolites over time. nih.govnih.gov

While the specific metabolic pathways involving this compound are under investigation, its structure suggests a role in amino acid and one-carbon metabolism. nih.gov A closely related compound, N-formimino-L-glutamate (FIGLU), is a known intermediate in the catabolism of histidine, where it donates its formimino group to tetrahydrofolate (THF). creative-proteomics.comhmdb.ca This reaction is a key link between amino acid degradation and the one-carbon pool, which is essential for the biosynthesis of nucleotides and other molecules. creative-proteomics.com

A similar role could be hypothesized for this compound. Isotopic tracing studies would be central to confirming this. For example, by supplying ¹⁵N-labeled L-aspartic acid or ¹³C- and ¹⁵N-labeled glycine (B1666218) to a bacterial culture, one could use LC-MS to track the incorporation of the isotopic labels into this compound. nih.govnih.gov This would reveal its biosynthetic precursors and metabolic fate. MFA would then allow for the quantification of the flux through this pathway under different physiological conditions. nih.gov The availability of stable isotope-labeled precursors like L-Aspartic acid-¹³C₄,¹⁵N is critical for such experiments. medchemexpress.com

Table 3: Hypothetical Isotopic Tracing Experiment for this compound Biosynthesis
Labeled SubstrateHypothesized Precursor ForExpected Observation (via Mass Spectrometry)Pathway Implication
L-Aspartic acid-¹⁵NAspartate backboneMass shift of +1 in this compound.Confirms L-aspartic acid is the direct backbone precursor.
Glycine-(2-¹³C, ¹⁵N)Formimidoyl group (C=N)Mass shift of +2 in this compound. nih.govDemonstrates that the formimidoyl group is derived from an intact glycine molecule. nih.gov
Glycine-(1-¹³C)Carboxyl group of glycineNo mass shift in this compound. nih.govIndicates that the carboxyl carbon of glycine is lost during the transfer, likely as CO₂. nih.gov

Computational Chemistry and Molecular Modeling for Investigating this compound Reactivity and Interactions

Computational chemistry and molecular modeling have emerged as indispensable tools in modern chemical and biological research, offering profound insights into molecular structures, properties, and interactions at an atomic level. These in silico approaches are particularly valuable for studying complex molecules like this compound, providing a theoretical framework to understand its intrinsic reactivity and how it interacts with biological macromolecules. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking enable researchers to predict and analyze characteristics that can be challenging to observe through experimental means alone.

Density Functional Theory (DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, vibrational frequencies, and electronic properties of molecules. For this compound, DFT calculations can determine its most stable three-dimensional conformation by minimizing the energy of the system.

Key molecular properties of this compound have been determined through computational methods, providing foundational data for further research. nih.gov

Table 1: Computed Molecular Properties of this compound This interactive table provides key descriptors for this compound computed from its chemical structure.

Furthermore, DFT calculations can predict the vibrational spectra (infrared and Raman) of the molecule. pmf.unsa.baresearchgate.net By comparing theoretical spectra with experimental data, researchers can confirm the molecular structure and gain insights into the strength and nature of its chemical bonds. pmf.unsa.ba

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of molecular interactions.

For a flexible molecule like this compound, MD simulations can reveal:

Conformational Flexibility: The molecule can adopt various shapes (conformers) due to the rotation around its single bonds. MD simulations can map the potential energy surface to identify low-energy, stable conformers and the transition pathways between them. researchgate.net

Solvation Effects: The interaction with solvent molecules, typically water, is critical for the structure and function of biological molecules. MD simulations explicitly model these interactions, showing how water molecules form hydrogen bonds with the carboxyl, amino, and formimidoyl groups, thereby stabilizing the solute's structure.

Interaction with Ions: Studies on related polyamino acids like poly-L-aspartic acid have used MD simulations to investigate how they interact with ions in solution, a process crucial for understanding their role in biomineralization. researchgate.net Similar simulations could elucidate how this compound coordinates with metal ions, which can be important for its potential role as a ligand or its interaction with metalloenzymes. uniprot.org

Molecular Docking to Predict Interactions with Biological Targets

A key application of molecular modeling is to understand how a small molecule like this compound might interact with a biological target, such as an enzyme or a nucleic acid. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex.

The enzymatic production of the related compound N-formimidoyl-L-glutamate involves the enzyme imidazolonepropionase. uniprot.org Molecular docking could be employed to model how this compound might fit into the active site of this or other enzymes. Such studies can predict:

Binding Affinity: Estimating the strength of the interaction (e.g., binding energy).

Binding Pose: Identifying the specific orientation of the ligand within the active site.

Key Interactions: Highlighting the specific hydrogen bonds, electrostatic interactions, or van der Waals forces that stabilize the complex.

For example, modeling studies on N-formimidoyl analogues of the antibiotic distamycin have been used to examine their binding to DNA, demonstrating the utility of this approach for understanding how the formimidoyl group contributes to macromolecular recognition. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Binding Site This table presents a hypothetical example of data that could be generated from a molecular docking study to show the types of interactions predicted between the ligand and amino acid residues in an enzyme's active site.

Biochemical Significance and Research Applications of N Formimidoyl L Aspartic Acid

Role as a Metabolic Branch Point in Specialized Biochemical Systems

While L-aspartic acid itself is a critical metabolic hub, serving as a precursor for the biosynthesis of essential amino acids like lysine, threonine, methionine, and isoleucine, N-formimidoyl-L-aspartic acid functions at a more specialized juncture. nih.govresearchgate.net It is not a branch point in the classical sense of directing carbon and nitrogen flux into multiple major pathways. Instead, it serves as a key intermediate within a more linear, specialized metabolic route.

Evidence points to its role as an intermediate in the enzymatic conversion of imidazoleacetic acid to formylaspartic acid in certain bacteria. ebi.ac.uk In this context, the pathway involving this compound represents a specific catabolic or biotransformation route, rather than a divergent point for the synthesis of diverse biomolecules. The formation of this compound from L-aspartic acid diverts a pool of this common amino acid into a specialized pathway, representing a commitment to a specific metabolic fate, such as the detoxification or processing of imidazole-containing compounds. ebi.ac.uk

Contributions to Microbial Metabolism and Ecological Interactions

In microbial communities, the metabolism of amino acids is fundamental to cellular synthesis, energy production, and the generation of a wide array of metabolic end-products that influence the host and the surrounding environment. mdpi.com this compound, as a bacterial metabolite, is a participant in these complex metabolic networks. nih.govebi.ac.uk

The turnover of amino acids in microbial ecosystems can be incredibly rapid, with biomass turnover times ranging from days to months even in environments like subsurface hydrothermal sediments. nih.govnih.gov The synthesis and subsequent breakdown of derivatives like this compound are integral to this rapid cycling. The modification of L-aspartic acid prevents it from entering other metabolic pathways, such as protein synthesis or the aspartate-family amino acid pathway, thereby channeling it toward a specific catabolic fate. researchgate.net Certain amino acids are known precursors for various short-chain fatty acids (SCFAs) produced by gut microbiota, highlighting the diverse fates of amino acids within these systems. mdpi.com

Table 1: Selected Amino Acids as Precursors for Microbial Metabolites

Amino Acid Precursor Major Metabolic End Product(s)
L-Aspartate Acetate mdpi.com
L-Threonine Acetate, Propionate, Butyrate mdpi.com
L-Glutamate Acetate, Butyrate mdpi.com
L-Lysine Acetate, Butyrate mdpi.com

This table illustrates how different amino acids, including L-aspartic acid, are catabolized by microbes into various metabolic end products.

A primary identified role for this compound is as a bacterial xenobiotic metabolite. nih.govebi.ac.uk Xenobiotic biotransformation is the process by which organisms, including microbes, chemically convert foreign compounds (xenobiotics) into other chemicals, or metabolites. mhmedical.comnih.gov This process generally occurs in two phases to increase the water solubility of lipophilic compounds, facilitating their excretion. mhmedical.com

Phase I Reactions: Introduce or expose functional groups (-OH, -NH2, -SH, -COOH) through oxidation, reduction, or hydrolysis. mhmedical.com

Phase II Reactions: Involve the conjugation of the modified compound with an endogenous molecule, which typically increases hydrophilicity. mhmedical.com

The formation of this compound from a xenobiotic precursor like imidazoleacetic acid is a clear example of this process. ebi.ac.uk Bacteria utilize L-aspartic acid as an endogenous molecule to conjugate with the processed xenobiotic, representing a form of Phase II-like reaction. This modification is a detoxification strategy, altering the structure and properties of the foreign compound and integrating it into a metabolic pathway for further processing or removal.

Table 2: Phases of Xenobiotic Biotransformation

Phase General Reaction Type Biochemical Outcome
Phase I Oxidation, Reduction, Hydrolysis Exposure or introduction of a functional group mhmedical.com

| Phase II | Conjugation (e.g., glucuronidation, sulfation, amino acid conjugation) | Increased hydrophilicity and facilitation of elimination mhmedical.com |

This table provides a general overview of the enzymatic phases involved in converting xenobiotics into more easily excreted metabolites.

Exploration of this compound in Biocatalytic Synthesis

The unique structure of this compound and other N-substituted amino acids makes them valuable chiral building blocks for the synthesis of pharmaceuticals and other specialty chemicals. nih.govrsc.org Biocatalysis, which uses enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov

The synthesis of N-formylated amino acids can be achieved through various methods. While chemical N-formylation is common, it can require harsh conditions or complex reagents. google.com Enzymatic approaches offer high selectivity and milder reaction conditions. N-formyltransferases are a class of enzymes that catalyze the transfer of a formyl group, often from N¹⁰-formyltetrahydrofolate, to an amino group, such as on an amino sugar. nih.gov While a specific N-formimidoyl-L-aspartate synthase has not been characterized, the principles of enzymatic formylation are well-established.

Furthermore, research into other enzymes has demonstrated the feasibility of creating N-substituted aspartic acid derivatives. Carbon-nitrogen (C-N) lyases, such as aspartate ammonia (B1221849) lyase (AspB) and ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, have been employed in the reverse reaction to catalyze the Michael addition of various amines to fumarate. nih.govnih.gov These enzymes exhibit broad substrate specificity and excellent enantioselectivity, making them powerful tools for generating a wide range of N-substituted L-aspartic acids. nih.govnih.govresearchgate.net

Table 3: Examples of C-N Lyases in the Synthesis of N-Substituted L-Aspartic Acid Derivatives

Enzyme Amine Substrate(s) Product(s) Reference(s)
Aspartate Ammonia Lyase (AspB) Hydroxylamine, Hydrazine, Methylamine N-hydroxy-L-aspartic acid, N-amino-L-aspartic acid, N-methyl-L-aspartic acid nih.gov
EDDS Lyase Arylalkylamines (e.g., Benzylamine) N-arylalkyl-substituted L-aspartic acids nih.govrsc.org

This table highlights the versatility of C-N lyases in producing various N-substituted L-aspartic acids with high enantioselectivity by reacting different amines with fumarate.

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis. nih.gov This approach is particularly useful for producing complex molecules that are difficult to access through purely chemical or enzymatic means. uu.nl A chemoenzymatic strategy for this compound or related derivatives would typically involve the chemical synthesis of a key precursor, followed by one or more highly specific enzymatic transformation steps. nih.gov

A potential chemoenzymatic route could leverage the capabilities of the C-N lyases described previously. For instance, a strategy could involve:

Chemical Synthesis: Preparation of a specific, potentially complex amine containing the desired N-formimidoyl group or a precursor to it.

Enzymatic Reaction: Utilizing a C-N lyase, such as EDDS lyase, to catalyze the stereoselective addition of the chemically synthesized amine to fumarate, directly yielding the target N-substituted L-aspartic acid derivative with high enantiopurity (>99% ee). nih.gov

This approach minimizes the need for protecting groups and harsh reaction conditions often associated with purely chemical methods for synthesizing chiral amino acids, representing a more efficient and sustainable synthetic pathway. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
L-Aspartic Acid
Lysine
Threonine
Methionine
Isoleucine
Imidazoleacetic Acid
Formylaspartic Acid
Acetate
Propionate
Butyrate
Glycine (B1666218)
L-Glutamate
Fumarate
N-hydroxy-L-aspartic acid
N-amino-L-aspartic acid
N-methyl-L-aspartic acid
Benzylamine
Cyclopentylamine

Future Perspectives and Emerging Avenues in N Formimidoyl L Aspartic Acid Research

Elucidation of Uncharacterized Metabolic Enzymes and Pathways

N-formimidoyl-L-aspartic acid (NFQA) is recognized as a metabolite, notably in the context of bacterial xenobiotic metabolism. nih.govebi.ac.uk It is a known intermediate in the enzymatic conversion of imidazoleacetic acid to N-formyl-L-aspartic acid. ebi.ac.ukwikipedia.org This conversion is catalyzed by the enzyme formimidoylaspartate deiminase (EC 3.5.3.5), which hydrolyzes NFQA to produce N-formyl-L-aspartate and ammonia (B1221849). wikipedia.org While this specific reaction is identified, the broader metabolic context, regulation, and prevalence of this pathway across different microorganisms remain largely uncharacterized.

Future research is needed to fully map the metabolic network surrounding NFQA. This involves identifying the upstream enzymes responsible for producing NFQA from precursors like imidazoleacetic acid and the downstream enzymes that further process N-formyl-L-aspartate. A parallel can be drawn to the well-documented histidine degradation pathway, where the structurally analogous compound, N-formimidoyl-L-glutamate (FIGLU), is a key intermediate. nih.govnih.govthemedicalbiochemistrypage.org In that pathway, enzymes such as imidazolonepropionase catalyze the formation of FIGLU. themedicalbiochemistrypage.orgmdpi.com Investigating whether homologs of these enzymes exhibit promiscuous activity towards aspartate-based substrates could be a fruitful area of research.

Comparative genomics and transcriptomics of bacteria capable of utilizing histidine or related imidazole (B134444) compounds could reveal unannotated gene clusters that encode the enzymes for an NFQA-centric pathway. researchgate.net The identification of such gene clusters in organisms like Pseudomonas fluorescens for histidine utilization confirms the potential for discovering novel metabolic pathways. researchgate.net

Table 1: Key Enzymes and Pathways in and related to NFQA Metabolism

Enzyme/PathwayReaction/FunctionKnown Intermediate(s)Research Focus
Formimidoylaspartate Deiminase N-formimidoyl-L-aspartate + H₂O → N-formyl-L-aspartate + NH₃ wikipedia.orgThis compound, N-formyl-L-aspartic acidCharacterize kinetics, structure, and substrate specificity; identify genetic determinants.
Histidine Degradation Pathway Converts L-histidine to L-glutamate nih.govwikipedia.orgUrocanic acid, 4-imidazolone-5-propionate, N-formimidoyl-L-glutamate nih.govresearchgate.netServe as a model for identifying analogous enzymes acting on aspartate derivatives.
Imidazolonepropionase Converts 4-imidazolone-5-propionic acid to N-formimino-L-glutamate mdpi.com4-imidazolone-5-propionic acid, N-formimino-L-glutamateInvestigate potential for homologous enzymes to produce NFQA from an equivalent precursor.

Development of Novel Biosensors for this compound Detection

Currently, there are no specifically reported biosensors for the detection of this compound. However, the development of such tools is crucial for high-throughput screening of microbial strains and for monitoring bioprocesses that may involve this compound. researchgate.netnih.gov Advances in biosensor technology for other amino acids and their derivatives provide a clear roadmap for creating NFQA-specific sensors. mdpi.com

Enzymatic biosensors represent a highly promising approach. The enzyme formimidoylaspartate deiminase could be immobilized on an electrode. wikipedia.org The enzymatic reaction produces ammonia, which can be detected potentiometrically or amperometrically. This principle has been successfully applied in biosensors for other amino acids like asparagine, using asparaginase. pe.org.pl

Electrochemical sensors offer another viable strategy. These devices can be modified with conducting polymers or molecularly imprinted polymers (MIPs) to achieve selective detection. mdpi.combohrium.com MIPs, in particular, create polymer matrices with cavities specifically shaped to bind a target molecule like NFQA, enabling sensitive and selective quantification. Furthermore, nanomaterials, such as silver-doped zinc oxide nanosheets, have been used to create enzyme-free sensors for L-aspartic acid, a methodology that could be adapted for NFQA. nih.gov

Table 2: Potential Biosensor Designs for NFQA Detection

Biosensor TypePrinciple of DetectionPotential Recognition ElementAdvantages & Challenges
Enzymatic Biosensor Amperometric or potentiometric detection of ammonia produced from NFQA hydrolysis. mdpi.comFormimidoylaspartate deiminase wikipedia.orgAdvantages: High specificity. Challenges: Enzyme stability, potential interference from other ammonia-producing reactions.
Electrochemical (MIP-based) A molecularly imprinted polymer selectively binds NFQA, causing a measurable change in the electrochemical signal. mdpi.comCustom-synthesized polymerAdvantages: High selectivity, no need for biological components. Challenges: Complex fabrication, potential for matrix effects.
Auxotrophy-based Biosensor An engineered bacterium that requires NFQA for growth, where the growth rate or a reporter signal (e.g., GFP) is proportional to the NFQA concentration. plos.orgGenetically engineered E. coliAdvantages: High sensitivity, suitable for high-throughput screening. plos.orgChallenges: Slower response time, requires detailed knowledge of NFQA metabolism for rational design.

Systems Biology Approaches to Model this compound Metabolism

Systems biology, particularly through the use of genome-scale metabolic models (GEMs), provides a powerful framework for understanding the role of specific metabolites within a complex cellular network. nih.govplos.org While NFQA is not a central metabolite in common model organisms, its metabolism can be incorporated into GEMs of bacteria known to degrade imidazole compounds. Such models for organisms like Bacillus subtilis or various E. coli strains already exist and can be expanded. plos.orggoogle.com

By adding the reactions and associated genes for NFQA metabolism to a GEM, techniques like flux balance analysis (FBA) can be used to predict the metabolic fate of NFQA under diverse environmental and genetic conditions. researchgate.net This can help elucidate its connection to central metabolic pathways, such as the citric acid cycle, and its contribution to the cell's carbon and nitrogen balance. nih.govresearchgate.net For instance, modeling could predict how the degradation of NFQA to N-formyl-L-aspartate and ammonia impacts the cellular pools of aspartate and nitrogen. wikipedia.orgmdpi.com

Furthermore, computational approaches can accelerate the discovery of the genes involved. Logistic PCA and other machine learning methods can compare the genomes of multiple bacterial strains to find correlations between the presence of specific genes and the ability to metabolize certain compounds, a strategy that has been applied to histidine metabolism. plos.org This could be used to identify candidate genes for the uncharacterized steps in NFQA metabolism, which can then be experimentally validated.

Biotechnological Potential in Sustainable Biotransformation Processes

The enzymes involved in this compound metabolism hold potential for applications in sustainable biotransformation. Biocatalysis is increasingly used to develop greener and more efficient synthetic processes in the chemical industry. polimi.it The enzyme formimidoylaspartate deiminase, which catalyzes the specific conversion of NFQA to N-formyl-L-aspartate and ammonia, is a prime candidate for such applications. wikipedia.org

This enzymatic reaction could be harnessed for several purposes. It could be employed in bioremediation to detoxify industrial waste streams containing formimidoyl compounds. Alternatively, it could be used in a synthetic context to produce N-formyl-L-aspartate, a useful chemical intermediate. google.com The process would be highly specific and operate under mild conditions, which are key advantages of biocatalysis.

Metabolic engineering of industrial microorganisms like E. coli or Corynebacterium glutamicum could create cell factories for producing valuable chemicals from inexpensive feedstocks. mdpi.com While current efforts focus on producing bulk amino acids like L-aspartic acid, there is potential to engineer novel pathways that incorporate enzymes from NFQA metabolism. mdpi.com For example, an engineered pathway could convert a low-cost substrate into NFQA, which is then transformed by the deiminase into a desired product, demonstrating the potential for creating new-to-nature biotransformation cascades.

Q & A

Q. What are the established methods for synthesizing N-formimidoyl-L-aspartic acid, and how do they compare in terms of enantioselectivity and yield?

this compound, a derivative of N-substituted L-aspartic acid, is typically synthesized via biocatalytic or chemical methods. Biocatalytic approaches, such as enzyme-mediated hydroamination, offer high enantioselectivity and milder reaction conditions compared to traditional chemical methods like reductive amination, which often require harsh reagents and multi-step purification . For instance, immobilized aspartase or transaminase enzymes can facilitate stereospecific N-substitution, achieving >90% enantiomeric excess (e.e.) in optimized conditions. Yield optimization requires pH control (6.5–8.0), temperature (25–37°C), and substrate-to-enzyme ratios (1:10–1:50). Comparative studies should include kinetic parameters (e.g., kcatk_{cat}, KMK_M) and reaction scalability.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) is critical for assessing enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) confirms regioselective formimidoylation at the α-amino group. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight (C₆H₈N₂O₄; theoretical [M+H]⁺ = 173.0662). Purity (>98%) is validated via reverse-phase HPLC with UV detection at 210 nm, coupled with calibration against certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding this compound’s stability under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols (e.g., 40–60°C, pH 1–12) with periodic sampling. Data discrepancies often arise from inconsistent buffer systems or oxidation byproducts. For example, formimidoyl groups hydrolyze to formamide derivatives at pH < 3, detectable via LC-MS. Use of deuterated solvents in NMR can track degradation pathways. Statistical tools like principal component analysis (PCA) or multivariate regression identify key degradation drivers (e.g., ionic strength, dissolved oxygen) .

Q. What strategies minimize undesired side reactions (e.g., aspartimide formation) during peptide synthesis involving this compound?

Aspartimide formation, a common side reaction in acidic or high-temperature conditions, is mitigated by:

  • Protecting group selection : Use of bulkier β-carboxyl protectors (e.g., 3-ethylpentyl ester) over tert-butyl esters to sterically hinder cyclization .
  • Coupling conditions : Activating agents (e.g., HATU) and low-temperature (0–4°C) coupling reduce racemization.
  • Post-synthesis monitoring : MALDI-TOF MS and Edman degradation identify aspartimide byproducts, enabling iterative optimization of solid-phase synthesis protocols .

Q. What enzymatic systems are most effective for the asymmetric synthesis of this compound, and how do they compare to chemical catalysis?

Engineered aminotransferases (e.g., AspAT from E. coli) and formimidoyltransferases demonstrate superior stereocontrol (e.e. >95%) compared to chemical catalysts like palladium complexes. Kinetic studies show KMK_M values of 2–5 mM for L-aspartic acid substrates, with kcatk_{cat} enhancements (up to 10-fold) via directed evolution. Chemical methods, while faster (TOF ~500 h⁻¹), often yield racemic mixtures requiring costly chiral separations .

Q. How does the metabolic fate of this compound differ from other N-acylated aspartate derivatives in mammalian systems?

Preliminary in vitro studies suggest this compound is hydrolyzed by cytosolic amidases (e.g., FAH) to L-aspartic acid and formimidoyl metabolites, detectable via stable isotope tracing (¹³C-formimidoyl). Contrastingly, N-acetyl-L-aspartic acid undergoes renal excretion with minimal hydrolysis. Comparative metabolic flux analysis (using LC-MS/MS) can map tissue-specific clearance pathways and potential toxicity thresholds .

Methodological Considerations

Q. What experimental designs are optimal for assessing the kinetic parameters of enzymes involved in this compound biosynthesis?

Use continuous spectrophotometric assays (e.g., NADH-coupled systems for dehydrogenases) or stopped-flow LC-MS for time-resolved quantification. Michaelis-Menten parameters (KMK_M, VmaxV_{max}) are derived from initial velocity measurements at varying substrate concentrations (0.1–10 × KMK_M). Temperature and pH profiles (Arrhenius plots, pH-rate curves) identify optimal catalytic conditions. For immobilized enzymes, assess leaching via SDS-PAGE and operational stability over 10+ cycles .

Q. How should researchers handle discrepancies in reported thermodynamic data (e.g., melting points, solubility) for this compound?

Cross-validate data using orthogonal methods:

  • Melting point : Differential scanning calorimetry (DSC) vs. capillary melting.
  • Solubility : Shake-flask method (UV quantification) vs. NMR saturation transfer. Discrepancies often arise from polymorphic forms or hydration states. PXRD and TGA confirm crystalline phase consistency. Reference NIST-certified data where available .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-formimidoyl-L-aspartic acid
Reactant of Route 2
N-formimidoyl-L-aspartic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.